

In-Depth Technical Guide to the Spectroscopic Data of Raddeanoside 20

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Compound of Interest

Compound Name: Raddeanoside 20

Cat. No.: B2868534

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Introduction

Raddeanoside 20 is a triterpenoid saponin first isolated from the rhizome of *Anemone raddeana* Regel. As a member of the oleanane-type saponins, **Raddeanoside 20** has garnered interest within the scientific community for its potential biological activities, including the suppression of superoxide generation.^{[1][2]} This technical guide provides a comprehensive overview of the spectroscopic data for **Raddeanoside 20**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its isolation and characterization are also presented to support further research and development.

Spectroscopic Data

The structural elucidation of **Raddeanoside 20** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula and exact mass of **Raddeanoside 20**.

Parameter	Observed Value
Molecular Ion	m/z 927.4933 [M+Na] ⁺
Molecular Formula	C ₄₇ H ₇₆ O ₁₈
Calculated Mass	927.4930 for C ₄₇ H ₇₆ O ₁₈ Na

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of **Raddeanoside 20** was recorded in pyridine-d₅. The chemical shifts are reported in ppm.

Carbon No.	Aglycone (δ c)	Glc I (δ c)	Rha I (δ c)	Ara (δ c)
1	38.8	105.4	102.8	107.1
2	26.6	75.3	72.5	84.1
3	88.9	78.7	72.8	75.9
4	39.5	71.8	74.0	70.8
5	55.8	78.3	70.0	66.8
6	18.4	63.0	18.8	
7	33.1			
8	40.0			
9	47.7			
10	37.0			
11	23.8			
12	122.6			
13	144.1			
14	42.1			
15	28.3			
16	23.8			
17	47.1			
18	41.8			
19	46.2			
20	30.8			
21	34.1			
22	33.1			
23	28.1			

24	16.9
25	15.7
26	17.6
27	64.4
28	179.9
29	33.2
30	23.8

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **Raddeanoside 20** was recorded in pyridine-d₅. The chemical shifts are reported in ppm, with coupling constants (J) in Hz.

Proton No.	Aglycone (δH, mult., J)	Glc I (δH, mult., J)	Rha I (δH, mult., J)	Ara (δH, mult., J)
1"	5.14 (d, 7.8)			
1'''	6.16 (br s)			
1'	4.73 (d, 6.4)			
12	5.49 (br s)			
Me	0.92 (s)			
Me	0.95 (s)			
Me	1.01 (s)			
Me	1.08 (s)			
Me	1.26 (s)			
Rha-Me	1.57 (d, 6.2)			

Experimental Protocols

The isolation and structural elucidation of **Raddeanoside 20** involve a multi-step process, beginning with the extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

Extraction and Isolation

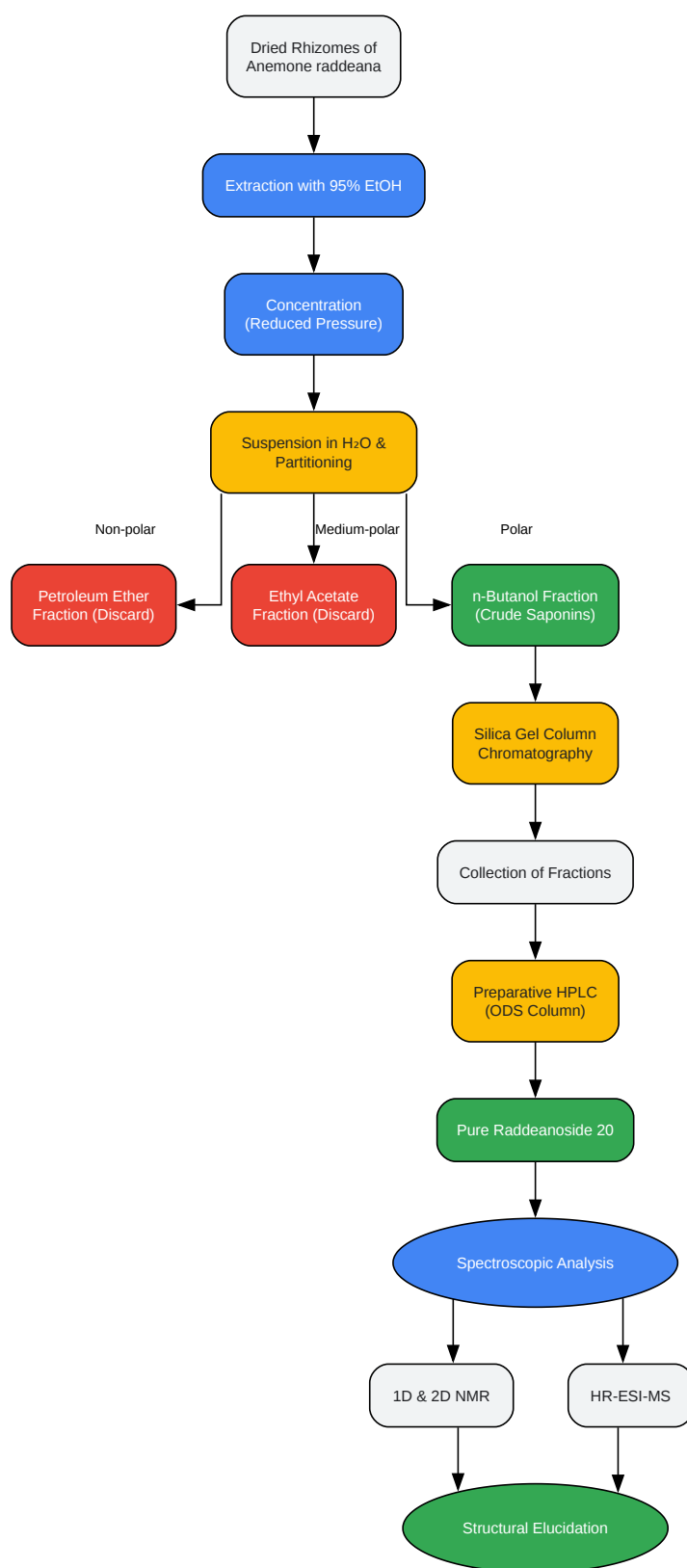
- **Plant Material:** The dried rhizomes of *Anemone raddeana* Regel are collected and pulverized.
- **Extraction:** The powdered rhizomes are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
- **Fractionation:** The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The n-butanol soluble fraction, which contains the crude saponins, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.
- **Preparative HPLC:** Fractions containing **Raddeanoside 20** are further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), are recorded on a Bruker AV-500 spectrometer. Samples are dissolved in pyridine- d_5 , and chemical shifts are referenced to the solvent signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Bruker Apex II FT-ICR mass spectrometer in the positive ion mode to determine the exact molecular weight and molecular formula.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Raddeanoside 20**.



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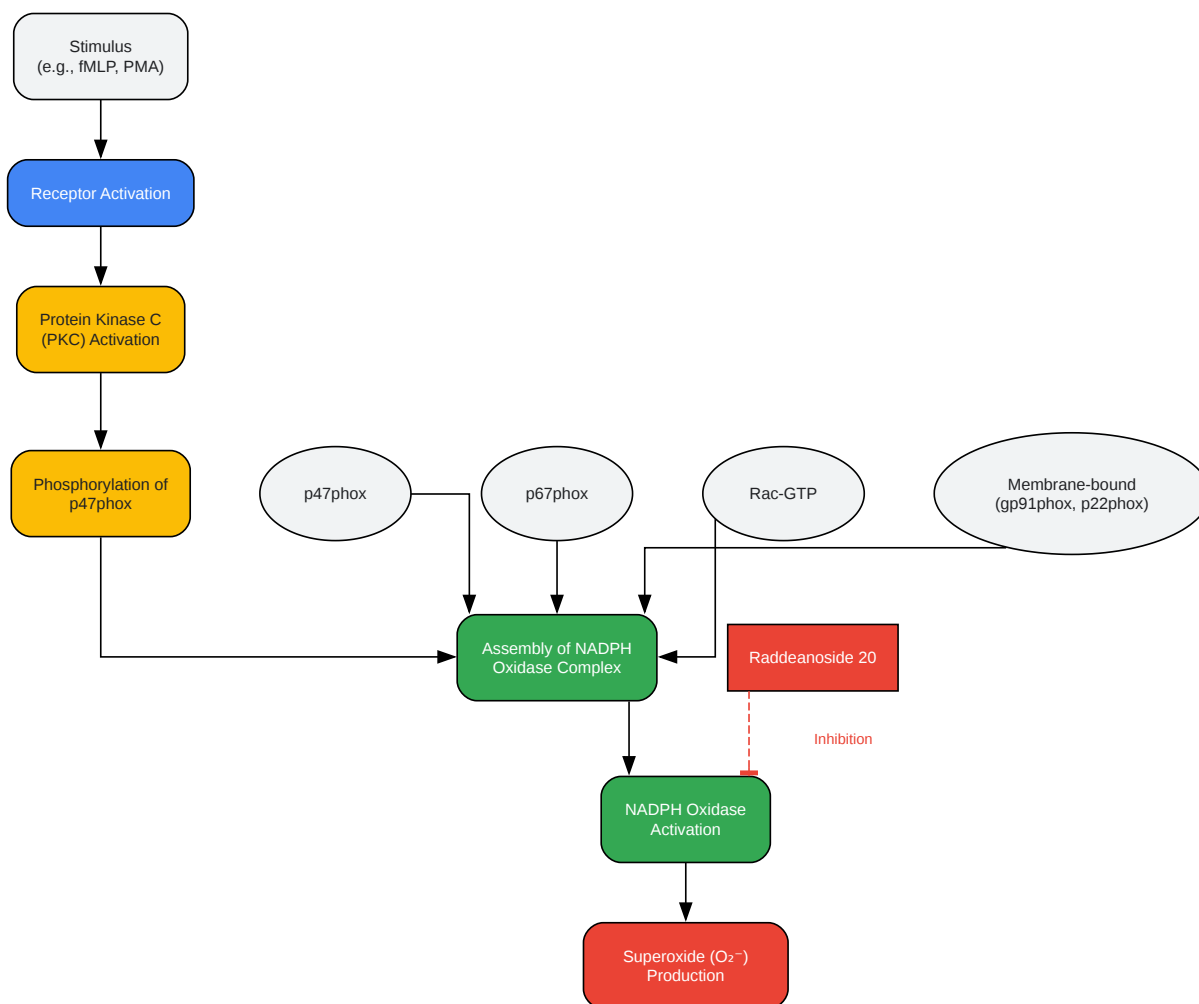
Caption: Workflow for the isolation and structural elucidation of **Raddeanoside 20**.

Signaling Pathway Involvement

Triterpenoid saponins from *Anemone* species have been investigated for their effects on cellular signaling pathways, particularly those related to inflammation and oxidative stress.

Raddeanoside 20 has been shown to suppress superoxide generation in human neutrophils. This activity is linked to the inhibition of the NADPH oxidase enzyme complex, a key player in the production of reactive oxygen species (ROS).

The following diagram illustrates the simplified signaling pathway of NADPH oxidase activation and the inhibitory role of **Raddeanoside 20**.



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Caption: Inhibition of NADPH oxidase activation by **Raddeanoside 20**.

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- 2. Complete ¹H-NMR and ¹³C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
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